3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-
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Overview
Description
3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- is a complex organic compound that belongs to the class of furobenzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Various substitution reactions can occur, particularly at the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
- Oxidation: Potassium permanganate in acidic or neutral medium.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of furobenzopyran derivatives in various chemical reactions .
Biology: Biologically, 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, the compound is explored for its therapeutic potential. Studies have indicated its efficacy in inhibiting certain enzymes and pathways involved in disease progression .
Industry: Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds::
- 3H-2-Benzopyran-3-one, 1,4-dihydro-
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy-
Uniqueness: Compared to similar compounds, 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- stands out due to its specific structural features and reactivity. Its unique hydroxyl and dimethyl groups contribute to its distinct chemical behavior and biological activity .
Properties
CAS No. |
740843-88-3 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-7,7-dimethyl-1H-furo[3,4-f]chromen-3-one |
InChI |
InChI=1S/C13H12O4/c1-13(2)4-3-7-8-6-16-12(15)11(8)9(14)5-10(7)17-13/h3-5,14H,6H2,1-2H3 |
InChI Key |
TXGHTCBXRWNFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2COC3=O)O)C |
Origin of Product |
United States |
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